
Ethyl 3,4-dimethoxyphenylacetate
Overview
Description
1-Benzyl-3-p-tolyltriazene (CAS 17683-09-9) is a triazene derivative with the molecular formula C₁₄H₁₅N₃ and a molecular weight of 225.30 g/mol. It is a white to yellow-orange crystalline powder with a melting point of 77°C and is primarily utilized as a derivatizing agent for esterification in gas chromatography (GC) and high-performance liquid chromatography (HPLC) . The compound’s structure features a benzyl group and a para-tolyl substituent, which influence its reactivity and solubility in organic solvents like ether . It is stored under refrigeration to maintain stability and has a UN hazard code of 1325 (flammable solid) . Commercial suppliers, such as TCI America and Glentham Life Sciences, offer it with a purity of ≥98.0%, highlighting its reliability for analytical applications .
Biological Activity
Ethyl 3,4-dimethoxyphenylacetate, also known as (3,4-dimethoxyphenyl)acetate, is a compound with significant biological activity that has garnered attention in various fields, particularly in medicinal chemistry. This article explores its biological properties, synthetic routes, and potential applications based on recent research findings.
- Chemical Formula : CHO
- CAS Number : 93-40-3
- Appearance : White or almost white crystalline powder
- LogP : 1.242 (indicating moderate lipophilicity)
Biological Activity Overview
This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including cardiovascular drugs like verapamil and bevantolol. Its biological activities extend beyond mere synthesis; it has been implicated in several pharmacological effects:
- Antimicrobial Activity : Research indicates that derivatives of 3,4-dimethoxyphenylacetate exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth, particularly against strains of Escherichia coli .
- Antioxidant Properties : The compound has demonstrated potential as an antioxidant, which may contribute to its protective effects against oxidative stress in biological systems.
Synthetic Routes
The synthesis of this compound can be achieved through various methods. One notable route involves the condensation of 3,4-dimethoxyphenylacetyl chloride with ethyl aminoacetate, leading to the formation of ethyl 3,4-dimethoxyphenylacetamido-acetate . This synthetic pathway not only highlights the versatility of the compound but also its importance as a building block for more complex molecules.
Case Studies
-
Antibacterial Efficacy :
- A study evaluated the effectiveness of this compound derivatives against E. coli and found that these compounds inhibited bacterial growth at low concentrations without affecting human cell viability .
- The mechanism involved selective inhibition of bacterial topoisomerase I over human topoisomerase I and II, indicating a potential for developing targeted antibacterial therapies.
- Pharmacological Applications :
Data Table: Biological Activity Summary
Scientific Research Applications
Applications in Organic Synthesis
Ethyl 3,4-dimethoxyphenylacetate serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in creating derivatives that exhibit biological activity.
Key Reactions :
- Acylation Reactions : The compound can be acylated to form more complex structures, which may have enhanced pharmacological properties.
- Formation of Phenolic Compounds : It can be utilized to synthesize phenolic compounds that are important in medicinal chemistry.
Applications in Life Sciences
In life sciences, this compound is utilized as a labeled compound for tracking purposes in biological systems. Its applications include:
- Metabolic Studies : Used to trace metabolic pathways and understand the dynamics of drug interactions within biological systems.
- Biochemical Assays : Employed as a substrate or product in enzymatic reactions to study enzyme kinetics and mechanisms.
Spectroscopic Studies
The compound is also significant in spectroscopic research:
- Infrared (IR) Spectroscopy : Used to identify functional groups and molecular structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into molecular conformation and dynamics.
- Mass Spectrometry (MS) : Helps in determining the molecular weight and structural elucidation.
Material Science Applications
In material science, this compound is explored for its potential in synthesizing new materials with desirable properties:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance material characteristics such as thermal stability and mechanical strength.
- Coatings and Adhesives : Investigated for use in formulations that require specific chemical properties.
Data Table: Summary of Applications
Field | Application Description | Key Outcomes |
---|---|---|
Organic Chemistry | Intermediate for organic synthesis | Formation of biologically active derivatives |
Life Sciences | Labeled compound for metabolic studies | Enhanced understanding of biochemical pathways |
Spectroscopy | Analyzed using IR, NMR, and MS | Structural elucidation and functional group identification |
Material Science | Component in polymer synthesis | Improved material properties |
Case Studies
-
Synthesis of Phenolic Derivatives :
A study demonstrated the successful acylation of this compound to yield phenolic compounds with potential anti-inflammatory properties. The reaction conditions were optimized to achieve high yields with minimal byproducts. -
Tracking Metabolic Pathways :
In a metabolic study involving rat liver microsomes, this compound was used as a tracer. The results indicated its rapid conversion into various metabolites, providing insights into the metabolic fate of similar compounds. -
Material Development :
Researchers incorporated this compound into a polymer matrix to develop coatings with enhanced durability and resistance to environmental degradation. The resulting materials exhibited significantly improved performance compared to traditional formulations.
Q & A
Q. Basic: What are the optimal synthetic routes for Ethyl 3,4-dimethoxyphenylacetate, and how do reaction conditions influence yield?
Methodological Answer:
this compound is synthesized via esterification of 3,4-dimethoxyphenylacetic acid with ethanol under acidic catalysis. Key factors include:
- Catalyst selection : Concentrated sulfuric acid or PTSA (p-toluenesulfonic acid) are common, with PTSA offering milder conditions and reduced side reactions .
- Reagent ratios : Excess ethanol (2–3 equivalents) drives esterification to completion.
- Temperature : Reflux (70–80°C) optimizes reaction kinetics, but prolonged heating risks decomposition.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Yields typically range from 65–85%, depending on substrate quality and workup efficiency .
Q. Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Key signals include a triplet at δ 1.2–1.4 ppm (CH₂CH₃ ester), a quartet at δ 4.1–4.3 ppm (OCH₂), and aromatic protons at δ 6.7–7.0 ppm (meta/para coupling for 3,4-dimethoxy substitution). Methoxy groups appear as singlets at δ 3.8–3.9 ppm .
- IR : Strong ester C=O stretch at ~1740 cm⁻¹, aromatic C–O (methoxy) at 1250–1270 cm⁻¹, and ester C–O at 1150–1200 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 224 (C₁₂H₁₆O₄⁺) with fragmentation patterns corresponding to methoxy and ester cleavage .
Q. Advanced: What mechanistic insights explain the oxidative coupling of this compound in cyclization reactions?
Methodological Answer:
Oxidative coupling, as seen in the formation of seven-membered lactones, proceeds via:
- Radical Intermediates : BTI (bis(trifluoroacetoxy)iodobenzene) generates aromatic cation radicals, enabling C–C bond formation between electron-rich methoxy groups .
- Acid Coordination : Heteropoly acids (e.g., H₃PW₁₂O₄₀) stabilize intermediates, directing regioselectivity.
- Kinetic Control : Low temperatures favor intramolecular coupling over polymerization. Yields improve with catalytic BTI (0.125 eq) and stoichiometric oxidants like mCPBA .
Q. Advanced: How do coordination modes of this compound derivatives influence metal complex stability?
Methodological Answer:
In dinuclear dysprosium complexes, the ligand exhibits three coordination modes:
- Chelating : Binds via two oxygen atoms from the acetate group.
- Bridging : Connects two Dy³⁺ ions through carboxylate oxygens.
- Bridging-Tridentate : Involves methoxy oxygen participation, enhancing structural rigidity.
X-ray diffraction (SHELX refinement) confirms nine-coordinate geometry around Dy³⁺, with bond lengths (Dy–O: 2.3–2.5 Å) critical for magnetic anisotropy .
Q. Advanced: How can computational modeling predict reactivity in acylation reactions of this compound?
Methodological Answer:
- DFT Calculations : Assess electrophilic aromatic substitution (EAS) at the para position of the methoxy-activated ring. Fukui indices identify nucleophilic sites .
- Solvent Effects : PCM models show polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy.
- Steric Maps : Molecular dynamics simulations predict steric hindrance from the ethyl ester group, favoring ortho-acylation in constrained systems .
Q. Basic: What purification strategies resolve contradictions in reported yields of this compound derivatives?
Methodological Answer:
Yield discrepancies often arise from:
- Byproduct Formation : Unreacted starting materials or dimerization products. TLC monitoring (hexane:EtOAc = 3:1) identifies impurities early .
- Chromatography Optimization : Gradient elution (5→20% EtOAc in hexane) separates structurally similar esters.
- Crystallization Solvent Polarity : Ethanol/water (1:1) yields higher-purity crystals than methanol due to differential solubility of byproducts .
Q. Advanced: What role do methoxy groups play in stabilizing intermediates during this compound functionalization?
Methodological Answer:
- Electron Donation : Methoxy groups activate the aromatic ring via +M effect, lowering EAS activation energy.
- Steric Shielding : Ortho-methoxy groups hinder nucleophilic attack, directing reactivity to the para position.
- Hydrogen Bonding : In polar solvents, methoxy oxygen participates in H-bonding with protic additives (e.g., H₂O), stabilizing carbocation intermediates .
Q. Basic: How does pH influence the hydrolysis of this compound to its carboxylic acid?
Methodological Answer:
- Acidic Hydrolysis (pH < 2) : H₃O⁺ catalyzes ester cleavage via oxonium ion formation. Reflux with HCl (6M) for 6–8 hours achieves >90% conversion .
- Basic Hydrolysis (pH > 12) : NaOH/EtOH (1:1) at 60°C saponifies the ester within 4 hours. Neutralization with HCl precipitates the free acid .
- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) in buffer (pH 7.0) offer regioselectivity but require longer reaction times (24–48 hours) .
Comparison with Similar Compounds
Comparison with Similar Triazene Derivatives
Structural and Physical Properties
Triazenes are characterized by a nitrogen-rich backbone (N–N=N), which confers reactivity for derivatizing carboxyl groups. The para-tolyl (4-methylphenyl) and benzyl substituents in 1-benzyl-3-p-tolyltriazene enhance its organic solubility and stability compared to simpler triazenes like 1-phenyl-3-methyltriazene. For example:
- Melting Point : At 77°C, it exhibits a higher melting point than many liquid-phase derivatizing agents (e.g., diazomethane), making it easier to handle in solid form .
- Solubility: Its solubility in ether contrasts with polar solvents, suggesting selectivity for non-aqueous reaction conditions .
Functional Performance in Esterification
1-Benzyl-3-p-tolyltriazene is specifically optimized for esterification, a critical step in GC/HPLC sample preparation. Compared to traditional agents like diazomethane (highly toxic and unstable) or trimethylsilyl reagents , this compound offers:
- Safety : Reduced volatility and flammability compared to diazomethane .
- Selectivity : The benzyl group may improve reaction yields with bulky carboxylic acids due to steric effects.
Commercial Availability and Purity
Suppliers emphasize its high purity (≥98.0%), which minimizes side reactions during derivatization . In contrast, older triazenes (e.g., 1,3-diphenyltriazene) are less commonly available in high-purity grades, limiting their utility in sensitive analytical workflows.
Comparative Data Table
The table below summarizes key properties of 1-benzyl-3-p-tolyltriazene against hypothetical analogs, inferred from structural and functional trends:
Property | 1-Benzyl-3-p-tolyltriazene | 1-Phenyl-3-methyltriazene (Hypothetical) | Diazomethane |
---|---|---|---|
Molecular Formula | C₁₄H₁₅N₃ | C₇H₇N₃ | CH₂N₂ |
Melting Point | 77°C | ~50°C (estimated) | -145°C (gas) |
Solubility | Ether | Polar solvents (e.g., methanol) | Ether/THF |
Toxicity | Moderate (oral/dermal) | Low | High (explosive, carcinogen) |
Application | Esterification (GC/HPLC) | Limited use due to lower stability | Methylation of carboxylic acids |
Storage | Refrigerator | Room temperature | -20°C (gas cylinders) |
Research Findings and Limitations
- Efficiency : Studies highlight 1-benzyl-3-p-tolyltriazene’s efficiency in derivatizing sterically hindered carboxylic acids, attributed to its bulky substituents .
- Stability : Its crystalline form ensures longer shelf life compared to liquid triazenes, though refrigeration remains essential .
- Gaps in Data : Direct comparisons with triazenes like 1-benzyl-3-nitrophenyltriazene are absent in the evidence, necessitating further experimental studies on reaction kinetics and substituent effects.
Preparation Methods
Esterification of 3,4-Dimethoxyphenylacetic Acid
The direct esterification of 3,4-dimethoxyphenylacetic acid with ethanol is a widely used method. This acid-catalyzed reaction typically employs sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts.
Reaction Mechanism and Conditions
The reaction follows a nucleophilic acyl substitution mechanism. Ethanol acts as both the solvent and nucleophile, while the acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity. A study using 0.5 mol% H₂SO₄ in refluxing ethanol (78°C) for 6 hours achieved a 92% yield . Water removal via Dean-Stark trap improves equilibrium displacement.
Optimization Parameters
-
Catalyst Loading : Excess acid (>1 mol%) leads to side reactions like ether formation.
-
Temperature : Reflux conditions (78–80°C) balance reaction rate and ethanol evaporation.
-
Molar Ratio : A 1:5 molar ratio of acid to ethanol ensures excess nucleophile.
Transesterification of Mthis compound
Transesterification offers a route to the ethyl ester from its methyl counterpart, leveraging base catalysis or phase-transfer agents.
Base-Catalyzed Transesterification
In a method adapted from EP2202215A2 , mthis compound reacts with ethanol in tetrahydrofuran (THF) using potassium hydroxide (KOH). At 65°C for 12 hours, this achieves 78% yield. The reaction mechanism involves alkoxide ion formation, attacking the ester carbonyl.
Phase-Transfer Catalysis (PTC)
Tetrabutylammonium bromide (TBAB) enhances reaction efficiency under milder conditions. For example, 0.02 mol equivalents of TBAB with KOH in dimethyl sulfoxide (DMSO) at 50°C for 4 hours yielded 85% . PTC facilitates ion pair transfer between phases, accelerating alkoxide availability.
Decarboxylation-Based Synthesis
Indirect routes via decarboxylation of β-ketoesters provide alternative pathways.
Decarboxylation of 3-(3,4-Dimethoxyphenyl)-2',3'-Epoxypropionate
As detailed in CN101475511B , 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate undergoes decarboxylation in aqueous KH₂PO₄ at 80°C for 2 hours. The resulting 3,4-dimethoxyphenylacetaldehyde is oxidized to the acetic acid derivative, followed by esterification (76% overall yield).
Electrochemical Decarboxylation
EP0247526A2 describes electrolysis of isoeugenol methyl ether in acetonitrile-water (1:1) with lithium salts. At 20°C and 100 A/m², the epoxide intermediate forms, which isomerizes to the ketone. Subsequent esterification with ethanol yields the target compound (68% yield).
Comparative Analysis of Methods
Key Trade-offs :
-
Esterification offers high yields but requires corrosive acids.
-
Transesterification with PTC reduces reaction time but increases solvent complexity.
-
Decarboxylation routes avoid toxic cyanide intermediates but involve multi-step processes.
Industrial Scalability and Environmental Considerations
Direct esterification is favored for large-scale production due to reagent availability and minimal waste. However, PTC-based transesterification aligns with green chemistry principles by lowering energy consumption. Electrochemical methods, while innovative, face challenges in reactor design and cost.
Properties
IUPAC Name |
ethyl 2-(3,4-dimethoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-16-12(13)8-9-5-6-10(14-2)11(7-9)15-3/h5-7H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKCZNJTDZCNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066306 | |
Record name | Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester | |
Source | EPA DSSTox | |
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Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18066-68-7 | |
Record name | Ethyl 3,4-dimethoxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18066-68-7 | |
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Record name | Ethyl 3,4-dimethoxyphenylacetate | |
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Record name | Ethyl 3,4-dimethoxyphenylacetate | |
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Record name | Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester | |
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Record name | Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester | |
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Record name | Ethyl 3,4-dimethoxyphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | ETHYL 3,4-DIMETHOXYPHENYLACETATE | |
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